ent-Paroxetine Hydrochloride

描述

属性

IUPAC Name |

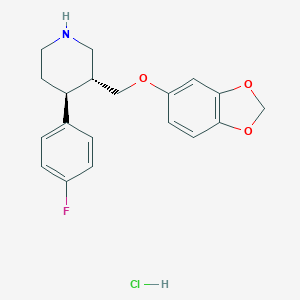

(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELRVIPPMNMYGS-SATBOSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595337 | |

| Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130855-30-0 | |

| Record name | Paroxetine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAROXETINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8A4U5DP45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of ent-Paroxetine Hydrochloride

Introduction: The Significance of Enantiomeric Purity in Drug Development

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the therapeutic management of major depressive disorder and other anxiety-related conditions.[1][2] It exists as four optical isomers due to two chiral centers in its structure.[3] The therapeutically active form is (-)-trans-paroxetine, chemically designated as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine.[1][3] Consequently, its enantiomer, (+)-trans-paroxetine or ent-Paroxetine, is considered an impurity in the active pharmaceutical ingredient (API).[3] Understanding the physicochemical properties of ent-Paroxetine Hydrochloride is paramount for the development of robust analytical methods to ensure the enantiomeric purity, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of these properties, grounded in established scientific principles and experimental data.

Core Molecular and Physical Identifiers

A precise understanding of the fundamental properties of a molecule is the bedrock of all further characterization. These identifiers are critical for regulatory submissions, quality control, and formulation development.

Chemical Identity

-

IUPAC Name: (3R,4S)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride

-

Alternate Names: Paroxetine HCl; Paroxetine impurity D; (3R-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine.[4]

-

CAS Number: 130855-30-0[4]

Molecular Formula and Weight

The molecular structure of ent-Paroxetine is the mirror image of Paroxetine. The addition of hydrochloric acid to form the salt is a common strategy to enhance solubility and stability.

The following table summarizes the core identifiers for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | (3R,4S)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride | |

| CAS Number | 130855-30-0 | [4] |

| Molecular Formula | C₁₉H₂₀FNO₃ · HCl | [5] |

| Molecular Weight | 365.83 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [7][8] |

Thermodynamic and Solubility Profile

The thermodynamic properties and solubility behavior of this compound dictate its absorption, distribution, and formulation characteristics.

Melting Point

The melting point is a critical indicator of purity and polymorphic form. For Paroxetine Hydrochloride, the literature reports a range, which is often indicative of the presence of different polymorphic or solvatomorphic forms.

-

Melting Point: 120°C to 138°C.[8][9][10] This range suggests that the specific crystalline form and hydration state significantly influence the melting behavior.

Solubility

Solubility is a key determinant of bioavailability. This compound, like its enantiomer, exhibits variable solubility depending on the solvent system.

-

Aqueous Solubility: Sparingly soluble in water (5.4 mg/mL).[9][10] The protonated piperidine nitrogen in the hydrochloride salt form enhances its solubility in aqueous media compared to the free base.

-

Organic Solvents: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) at approximately 25 mg/ml, and also shows solubility in chloroform and methanol.[7]

The table below provides a summary of the solubility data.

| Solvent | Solubility | Reference(s) |

| Water | 5.4 mg/mL (sparingly soluble) | [9][10] |

| Methanol | Freely soluble | [7] |

| Ethanol (96%) | Sparingly soluble | [7] |

| DMSO | ~25 mg/mL | [7] |

| Chloroform | Soluble | [7] |

Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at different physiological pH values, which in turn affects its absorption and distribution.

-

pKa: The pKa of paroxetine is approximately 9.6, corresponding to the secondary amine in the piperidine ring. This indicates that at physiological pH, the molecule will be predominantly in its protonated, cationic form.

Optical Properties: The Defining Characteristic

As an enantiomer, the most distinguishing physicochemical property of ent-Paroxetine is its interaction with plane-polarized light.

Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance.[11] It is a fundamental property used to differentiate between enantiomers.[12]

-

Specific Rotation ([α]): While the specific rotation for this compound is not explicitly detailed in the provided search results, it is expected to have the same magnitude but opposite direction to that of (-)-trans-paroxetine. The enantiomer that rotates the plane of polarization clockwise is termed dextrorotatory (+), while the one that rotates it counterclockwise is levorotatory (-).[12] For reference, the maleate salt of (-)-trans-paroxetine has a specific optical rotation of -87° (c=5 in ethanol). Therefore, the corresponding ent-paroxetine salt would be expected to have a specific rotation of +87° under the same conditions.

Solid-State Characterization: Polymorphism and Crystallinity

The solid-state properties of an API can have profound effects on its stability, dissolution rate, and manufacturability. Paroxetine hydrochloride is known to exist in multiple crystalline forms, including polymorphs and solvates.[13]

Polymorphism

Polymorphism refers to the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice.[13]

-

Known Forms: Paroxetine hydrochloride has been identified in several polymorphic and solvatomorphic forms.[13][14] These include a non-hygroscopic hemihydrate (Form I) and a hygroscopic anhydrate (Form II).[14][15] Form I is considered the more thermodynamically stable form.[15] It is crucial to control the polymorphic form during manufacturing to ensure consistent product performance.

Crystallographic Data

X-ray diffraction is the definitive technique for elucidating the three-dimensional structure of a crystalline solid.

-

Crystal System: Studies have shown that different forms of paroxetine hydrochloride crystallize in the monoclinic system with the space group P2₁.[16][17] For instance, Form I (hemihydrate) has been characterized with specific unit-cell dimensions.[16][17]

Spectroscopic Profile

Spectroscopic techniques provide a fingerprint of the molecule, allowing for its identification and quantification.

-

UV/Vis Spectroscopy: Paroxetine hydrochloride exhibits characteristic ultraviolet absorbance maxima at approximately 235, 265, 271, and 295 nm.[5] This property is often utilized for quantitative analysis in dissolution studies and assays.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Specific bands can be used to identify the compound and differentiate between its polymorphic forms.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

Stability and Degradation

The stability of an API is a critical quality attribute that must be thoroughly investigated.

-

Degradation Pathways: Paroxetine is known to be labile to acid and base hydrolysis, which can lead to ether cleavage.[19] It is relatively stable under conditions of humidity, light, and oxidation.[19] Understanding these degradation pathways is essential for developing stable formulations and defining appropriate storage conditions.

Experimental Protocols

The following section outlines the methodologies for determining key physicochemical properties of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Rationale: HPLC is the most widely used technique for the separation and quantification of enantiomers in pharmaceutical analysis.[3] Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation.

Methodology:

-

Column: A chiral stationary phase, such as Chiralpak AD (an amylose-based CSP), is effective for separating paroxetine enantiomers.[20][21]

-

Mobile Phase: A mixture of organic modifiers like ethanol or 2-propanol in a suitable buffer is optimized to achieve baseline separation.[21]

-

Detection: UV detection at one of the absorbance maxima (e.g., 295 nm) is typically used for quantification.[5]

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection and quantification.[21]

Caption: General Workflow for DSC Analysis.

Powder X-ray Diffraction (PXRD) for Polymorph Identification

Rationale: PXRD is a non-destructive technique used to identify the crystalline phases of a solid material. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for identification.

Methodology:

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

-

Pattern Analysis: The resulting diffraction pattern (intensity vs. 2θ) is compared to reference patterns of known polymorphs to identify the form present in the sample.

Conclusion

A thorough understanding of the physicochemical properties of this compound is not merely an academic exercise; it is a regulatory and safety imperative. The data and protocols presented in this guide underscore the importance of enantiomer-specific characterization in modern drug development. From its fundamental molecular identifiers to its complex solid-state behavior, each property contributes to the overall quality, safety, and efficacy profile of the paroxetine API. The application of orthogonal analytical techniques, such as chiral HPLC, DSC, and PXRD, provides a robust framework for ensuring that the final drug product is free from undesirable enantiomeric impurities, thereby safeguarding patient health.

References

- Profiles in Drug Substances, Excipients, and Related Methodology. (2013). Paroxetine hydrochloride: polymorphs and solvatomorphs. PubMed.

- Lisowska-Kuźmicz, M., et al. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(15).

- Yokota, M., Uekusa, H., & Ohashi, Y. (1999). Structure Analyses of Two Crystal Forms of Paroxetine Hydrochloride. Bulletin of the Chemical Society of Japan, 72(8), 1731-1736.

- Ferretti, R., et al. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600-4.

- Gajewska, M., et al. (1999). Validated chiral high-performance liquid chromatographic method for the determination of trans-(-)-paroxetine and its enantiomer in bulk and pharmaceutical formulations. Journal of Chromatography A, 857(1-2), 137-43.

- Barnes, A. R., et al. (2013). Paroxetine Hydrochloride. Polymorphs and Solvatomorphs. ResearchGate.

- Wang, L., et al. (2015). Polymorphism in CYP2D6 affects the pharmacokinetics and dose escalation of paroxetine controlled-release tablet in healthy Chinese subjects. Personalized Medicine, 12(4), 295-304.

- Yokota, M., Uekusa, H., & Ohashi, Y. (1999). Structure Analyses of Two Crystal Forms of Paroxetine Hydrochloride. The Chemical Society of Japan.

- Anmol Chemicals. Paroxetine Hydrochloride BP Ph EP Eur USP IP Grade Manufacturers.

- Germann, D., et al. (2013). Paroxetine hydrochloride. Profiles of Drug Substances, Excipients and Related Methodology, 38, 367-406.

- ResearchGate. Chiral HPLC method for chiral purity determination of paroxetine drug substance.

- Srirungruang, K., et al. (2021). Inclusion Scenarios and Conformational Flexibility of the SSRI Paroxetine as Perceived from Polymorphism of β-Cyclodextrin–Paroxetine Complex. Molecules, 26(21), 6591.

- U.S. Food and Drug Administration. (2002). Paroxetine Hydrochloride Chemistry Review.

- de Armas, H. N., et al. (2014). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. Crystal Growth & Design, 14(8), 3843-3851.

- Kim, J. M., et al. (2004). Relationship between the Polymorphism of Cytochrome P-450 2D6 and Theclinical Outcomes of Paroxetine in Korean Patient. Clinical Psychopharmacology and Neuroscience, 2(1), 31-38.

- ResearchGate. New validated HPLC methodology for the determination of (-)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase Euroanalysis XVII.

- ResearchGate. X-ray structure of paroxetine (8PR505) bind in the active site cavity....

- ResearchGate. X-ray structure of paroxetine bind in the binding site of the serotonin....

- U.S. Food and Drug Administration. (paroxetine hydrochloride) Label.

- National Center for Biotechnology Information. Paroxetine. PubChem Compound Database.

- Buxton, P. C., et al. (1988). Solid-state forms of paroxetine hydrochloride. International Journal of Pharmaceutics, 42(1-3), 135-143.

- LGC Standards. Paroxetine impurities: An overview.

- Shinde, G. V., et al. (2012). Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy. Indian Journal of Pharmaceutical Sciences, 74(4), 343-347.

- Ohshima, T., et al. (2001). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate Crystals. Chemical & Pharmaceutical Bulletin, 49(10), 1349-1351.

- Patel, J. K., et al. (2013). Design, Development And In-Vitro Evaluation Of Paroxetine Hydrochloride Controlled Release Tablets. International Journal of Pharmaceutical Sciences and Research, 4(11), 4319-4328.

- Geneesmiddeleninformatiebank. Paroxetin "HEXAL".

- Wang, Y., et al. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design. Pharmaceutics, 10(4), 249.

- Ohshima, T., et al. (2001). Improved Synthesis of Paroxetine Hydrochloride propan-2-ol Solvate Through One of Metabolites in Humans, and Characterization of the Solvate Crystals. PubMed.

- Google Patents. US6080759A - Paroxetine hydrochloride form A.

- ResearchGate. Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 3 Factorial Design.

- Li, J., et al. (2019). Asymmetric Formal Synthesis of (-)-Paroxetine. The Journal of Organic Chemistry, 84(12), 8173-8178.

- ResearchGate. (PDF) Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance.

- National Center for Biotechnology Information. Paroxetine Hydrochloride. PubChem Compound Database.

- Chemistry LibreTexts. (2021). 5.4: Optical Activity.

- Wikipedia. Paroxetine.

- Wikipedia. Optical rotation.

- DailyMed. Paroxetine Tablets, USP.

- Robertson, D. W., et al. (1988). Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor. Journal of Medicinal Chemistry, 31(1), 1412-1417.

Sources

- 1. Paroxetine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paroxetine - Wikipedia [en.wikipedia.org]

- 3. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Paroxetine Hydrochloride | C19H21ClFNO3 | CID 62878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Paroxetine Hydrochloride BP Ph EP Eur USP IP Grade Manufacturers [anmol.org]

- 8. Paroxetine Tablets, USP [dailymed.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Optical rotation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Paroxetine hydrochloride: polymorphs and solvatomorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. US6080759A - Paroxetine hydrochloride form A - Google Patents [patents.google.com]

- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 20. Chiral HPLC method for chiral purity determination of paroxetine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Validated chiral high-performance liquid chromatographic method for the determination of trans-(-)-paroxetine and its enantiomer in bulk and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

ent-Paroxetine Hydrochloride CAS number 130855-30-0

A-Technical-Guide-to-ent-Paroxetine-Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a chiral molecule administered as a single (-)-trans enantiomer for the treatment of major depressive and anxiety disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide provides a comprehensive technical overview of its enantiomer, ent-Paroxetine Hydrochloride (CAS 130855-30-0), also known as (+)-trans-Paroxetine Hydrochloride.[4][5] We will delve into the critical aspects of its physicochemical properties, synthesis, pharmacological inactivity, and the analytical methodologies required for its separation and control as a chiral impurity. Understanding the properties of this enantiomer is paramount for ensuring the stereochemical purity, safety, and efficacy of the active pharmaceutical ingredient (API), Paroxetine.[3]

The Principle of Stereoselectivity in Paroxetine

Paroxetine possesses two chiral centers, giving rise to four possible stereoisomers.[1] The therapeutically active agent is specifically the (3S, 4R)-enantiomer, known as (-)-trans-paroxetine.[2][3] Its mirror image, the (3R, 4S)-enantiomer or (+)-trans-paroxetine (ent-paroxetine), is considered a chiral impurity.[1][4] The profound difference in pharmacological activity between these enantiomers highlights the principle of stereoselectivity, where the three-dimensional arrangement of atoms dictates the molecule's ability to bind to its biological target, the serotonin transporter (SERT).[2]

Caption: Stereochemical relationship between Paroxetine and ent-Paroxetine.

Physicochemical and Structural Properties

This compound is the enantiomeric impurity of Paroxetine and is designated as Paroxetine USP Related Compound C.[1][4]

| Property | Value | Source(s) |

| CAS Number | 130855-30-0 | [6] |

| Chemical Name | (3R,4S)-3-((benzo[d][1][7]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride | [5][8] |

| Synonyms | (+)-trans-Paroxetine HCl, Paroxetine Impurity D | [5][6] |

| Molecular Formula | C₁₉H₂₁ClFNO₃ | [6][8] |

| Molecular Weight | 365.83 g/mol | [6][8] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 116-123°C | [9] |

| Solubility | Slightly soluble in Methanol and Water | [4][9] |

| Storage | Hygroscopic, store at -20°C under inert atmosphere | [9] |

Synthesis and Control

The synthesis of enantiomerically pure paroxetine is a critical process in its manufacture. This typically involves either a stereoselective synthesis or the resolution of a racemic mixture of a key intermediate. One established method involves the resolution of the intermediate (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.[10][11]

The synthesis of the final active compound involves several key steps:

-

Protection: The secondary amine of the piperidine intermediate is often protected, for example, with a tert-butoxycarbonyl (Boc) group.[10][11]

-

Coupling: The protected intermediate is then coupled with sesamol (3,4-methylenedioxyphenol) via a substitution reaction (e.g., Mitsunobu or Williamson ether synthesis) to form N-Boc-paroxetine.[10]

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the hydrochloride salt is formed by introducing hydrogen chloride, often in a solvent like isopropanol (IPA), to yield the final crystalline product.[10][12]

Control over the stereochemistry during this process is paramount to minimize the formation of ent-paroxetine. The presence of ent-paroxetine in the final API is strictly controlled by pharmacopoeial monographs and regulatory guidelines.

Pharmacological Profile: A Case of Stereoselective Inactivity

The therapeutic action of paroxetine is derived from its high-affinity binding to and potent inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[13][14][15] This interaction is highly stereoselective.

-

Active Enantiomer (Paroxetine): The (-)-trans-(3S, 4R) enantiomer exhibits a very high binding affinity for SERT (Ki ≈ 0.05 - 70.2 pM).[13][16] It is a potent and selective inhibitor of serotonin reuptake.[17][18]

-

Inactive Enantiomer (ent-Paroxetine): The (+)-trans-(3R, 4S) enantiomer is described as the "most likely not active enantiomer."[1] While specific binding affinity data for ent-paroxetine is not as widely published, the principle of stereoselectivity in SSRIs is well-established. For instance, with citalopram, the S-enantiomer (escitalopram) is about 30 times more potent than the R-enantiomer in inhibiting serotonin reuptake.[2] A similar large disparity in activity is expected between the paroxetine enantiomers. The specific 3D conformation of (-)-trans-paroxetine allows for optimal interaction with the binding site on the SERT protein, an interaction its mirror image cannot achieve with the same efficacy.[19]

The metabolites of paroxetine are also known to be pharmacologically inactive.[15][18] Therefore, the therapeutic effect is solely attributable to the parent (-)-trans enantiomer.

Sources

- 1. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PAROXETINE RELATED COMPOUND C (15 MG) ((+)-TRANS-PAROXETINE HYDROCHLORIDE) | 130855-30-0 [chemicalbook.com]

- 5. CAS 130855-30-0: PAROXETINE RELATED COMPOUND C (15 MG) ((+… [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 130855-30-0 | CAS DataBase [m.chemicalbook.com]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 11. Improved synthesis of paroxetine hydrochloride propan-2-ol solvate through one of metabolites in humans, and characterization of the solvate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]

- 13. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Neuropharmacology of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Foreword: The Imperative of Stereochemistry in Modern Drug Development

An In-depth Technical Guide to the Molecular Structure of ent -Paroxetine Hydrochloride A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the realm of pharmacology, a molecule's three-dimensional arrangement is not a trivial detail; it is a fundamental determinant of its biological activity. The existence of non-superimposable mirror-image isomers, or enantiomers, means that a chiral drug can exist in two forms that may elicit vastly different physiological responses. One enantiomer may be the source of the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or, in some cases, responsible for undesirable side effects. This guide provides a detailed technical exploration of ent -Paroxetine Hydrochloride, the enantiomer of the widely-used selective serotonin reuptake inhibitor (SSRI), Paroxetine. Understanding the structure, synthesis, and characterization of this specific molecule is a critical case study in the principles of stereoisomerism and its profound impact on drug safety and efficacy.

Paroxetine: A Chiral Antidepressant

Paroxetine is a potent and selective inhibitor of serotonin (5-hydroxytryptamine, 5-HT) reuptake, a mechanism that increases the availability of serotonin in the synaptic cleft, thereby alleviating symptoms of depression and anxiety disorders.[1] Marketed as the hydrochloride hemihydrate salt, the active pharmaceutical ingredient is a single, specific stereoisomer.[2]

The molecular structure of paroxetine contains two chiral centers, giving rise to four possible stereoisomers: two pairs of enantiomers with trans and cis configurations relative to the piperidine ring.[3][4] The therapeutic activity resides exclusively in the (-)-trans isomer.[5] Its precise chemical name, reflecting its absolute stereochemistry, is (-)-(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.[6][7][8]

ent-Paroxetine Hydrochloride: The Enantiomeric Counterpart

The prefix "ent-" is derived from the term enantiomer and is used to denote the mirror-image counterpart of a chiral molecule. Therefore, ent -Paroxetine is the (+)-trans-(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. In the context of pharmaceutical manufacturing, ent-Paroxetine is considered a chiral impurity whose presence must be carefully monitored and controlled.[3]

Molecular Structure and Absolute Configuration

The absolute configuration of the chiral centers in ent-paroxetine is (3R, 4S). This is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents at carbons 3 and 4 of the piperidine ring.

-

At Carbon 3: The order of priority is: -O-CH₂-Ar > -C4H- > -CH₂-N- > -H.

-

At Carbon 4: The order of priority is: -C₆H₄F > -C3H- > -CH₂-N- > -H.

The (R,S) designation for ent-paroxetine is the exact opposite of the (S,R) designation for the active paroxetine molecule, confirming their enantiomeric relationship.

Synthesis and Chiral Resolution

While various synthetic routes to racemic trans-paroxetine exist, obtaining the enantiomerically pure forms requires either asymmetric synthesis or, more commonly in industrial settings, chiral resolution of the racemate.[9][10][11][12] Chiral resolution physically separates the two enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the definitive analytical technique for separating and quantifying enantiomers, and the principles are directly applicable to preparative-scale separations.[3][13][14]

The causality behind this choice is clear: CSPs contain a single enantiomer of a chiral selector which forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in stability of these complexes leads to different retention times, allowing for their separation.

Structural Characterization Protocols

Confirming the identity and purity of ent-Paroxetine requires a suite of analytical techniques. Each provides a different piece of the structural puzzle, creating a self-validating system of characterization.

| Technique | Purpose & Field-Proven Insights |

| Chiral HPLC | Primary Use: Determination of enantiomeric purity and ratio.[3][13][15] Expert Insight: This is the gold standard. Unlike optical rotation, which gives a bulk property of the sample, chiral HPLC physically separates the enantiomers, providing unambiguous quantification. The choice of a polysaccharide-based CSP (like amylose or cellulose derivatives) is common for this class of compounds due to their broad applicability and high resolving power.[14] |

| X-ray Crystallography | Primary Use: Unambiguous determination of absolute stereochemistry and solid-state conformation.[16] Expert Insight: Single-crystal X-ray diffraction is the only technique that provides a direct "picture" of the molecule, confirming the (3R,4S) configuration. It also reveals polymorphism; Paroxetine HCl is known to exist as a stable hemihydrate (Form I) and other solvated forms, which have different physical properties.[17][18][19] |

| NMR Spectroscopy | Primary Use: Confirmation of the covalent structure (connectivity of atoms).[20] Expert Insight: ¹H and ¹³C NMR spectra of enantiomers are identical in a standard achiral solvent. However, NMR is crucial to confirm that the sample is indeed paroxetine and not a structural isomer or impurity. To differentiate enantiomers via NMR, a chiral solvating agent or chiral derivatizing agent must be used to induce diastereomeric environments, resulting in separable signals.[2] |

| Mass Spectrometry (MS) | Primary Use: Determination of molecular weight and fragmentation pattern. Expert Insight: Like NMR, MS cannot distinguish between enantiomers. However, it provides definitive confirmation of the molecular formula (C₁₉H₂₀FNO₃) and is extremely sensitive for detecting trace impurities.[21] |

This protocol is representative of a validated method for the analytical separation of (-)-trans-paroxetine and its enantiomer, (+)-trans-paroxetine (ent-paroxetine).[3]

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: Ultron ES-OVM column (150 mm x 4.6 mm), an ovomucoid-based CSP.[3] The glycoprotein selector provides a complex 3D chiral environment for separation.

-

Mobile Phase: Prepare a mobile phase of 10 mM phosphate buffer (pH 3.5) and acetonitrile in a 98:2 (v/v) ratio. Filter and degas thoroughly. The aqueous, low-pH mobile phase is chosen to ensure the analyte is in its protonated, soluble form.

-

Flow Rate: 1.5 mL/min.

-

Temperature: 23 °C.

-

Detection: UV at 295 nm.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve racemic trans-paroxetine HCl in the mobile phase to a known concentration (e.g., 20 µg/mL).

-

Test Solution: Prepare the sample containing the paroxetine active pharmaceutical ingredient (API) in the mobile phase to a similar concentration.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the standard solution to confirm system suitability. The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.[3]

-

Inject the test solution.

-

Identify the peaks based on the retention times established with the standard. In this system, (+)-trans-paroxetine (ent-paroxetine) typically elutes after the therapeutically active (-)-trans-paroxetine.[3]

-

-

Quantification:

-

Integrate the area of both peaks.

-

Calculate the percentage of ent-paroxetine impurity using the formula: % ent-Paroxetine = (Area of ent-Paroxetine Peak / (Area of Paroxetine Peak + Area of ent-Paroxetine Peak)) * 100

-

Pharmacological Significance and Regulatory Context

The stereochemistry of paroxetine is not merely an academic detail; it is central to its function and regulation. The profound difference in activity between the enantiomers underscores the highly specific, three-dimensional nature of the drug-receptor interaction at the serotonin transporter (SERT).

| Property | (-)-trans-(3S,4R)-Paroxetine | (+)-trans-(3R,4S)-ent-Paroxetine |

| Stereochemistry | (3S,4R) | (3R,4S) |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

| Primary Activity | Potent, selective serotonin reuptake inhibitor (SSRI).[1] | Considered a pharmacologically inactive enantiomer.[3][4][5] |

| Role in Medicine | Active Pharmaceutical Ingredient (API) for treating depression, anxiety disorders, etc.[6] | A process-related impurity that must be controlled within strict regulatory limits (e.g., per European Pharmacopoeia).[3] |

The binding site of the serotonin transporter is intrinsically chiral, and it preferentially binds the (3S,4R) enantiomer.[20][22] The fluorophenyl and benzodioxol groups of paroxetine fit into specific subsites of the transporter, and the precise spatial orientation of these groups, dictated by the (3S,4R) configuration, is critical for high-affinity binding and inhibition of serotonin reuptake.[20][22] ent-Paroxetine, with its mirror-image arrangement, cannot achieve this optimal fit and is therefore largely devoid of clinically relevant activity at SERT.

Conclusion and Future Directions

The study of this compound provides an essential lesson in pharmaceutical science: chirality is paramount. This molecule, while structurally the mirror image of a powerful therapeutic agent, is best understood as a critical process-related impurity. Its control and quantification are non-negotiable aspects of ensuring the quality, safety, and efficacy of paroxetine-based medicines.

For professionals in drug development, this case reinforces the need for robust, stereoselective analytical methods from the earliest stages of process development through to final product release. Future research may focus on even more efficient and environmentally friendly methods for chiral separation on a preparative scale, further refining the production of enantiomerically pure active ingredients and ensuring that the inactive distomer remains well below clinically relevant thresholds.

References

- Lisowska-Kuźmicz, M., Kantor-Boruta, M., Jończyk, A., et al. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(15).

- Ghanem, A., & Hoenen, H. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600-604.

- Kumar, Y. R., & Ramulu, K. (2003). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 803-809.

- Wang, Y., et al. (2018). Stereoselectiveseparation of racemic trans-paroxol, N-methylparoxetine and paroxetine containing two chiral carbon centres by countercurrent chromatography. Journal of Chromatography A, 1573, 115-121.

- Ghanem, A., & Hoenen, H. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. ResearchGate.

- Cipriano, A., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(1), 1-20.

- ResearchGate. (n.d.). Stereoisomers of paroxetine. ResearchGate.

- Yokota, M., Uekusa, H., & Ohashi, Y. (1999). Structure Analyses of Two Crystal Forms of Paroxetine Hydrochloride. Bulletin of the Chemical Society of Japan, 72(8), 1731-1736.

- Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e57295.

- Yoshikawa, M., et al. (2000). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate Crystals. Chemical & Pharmaceutical Bulletin, 48(4), 529-536.

- Pina, M. F., et al. (2012). Identification and characterization of stoichiometric and nonstoichiometric hydrate forms of paroxetine HCl: reversible changes in crystal dimensions as a function of water absorption. Molecular Pharmaceutics, 9(12), 3515-3525.

- Sales, A. J., & Cavalcanti, B. C. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Expert Opinion on Drug Metabolism & Toxicology, 18(11), 775-790.

- ResearchGate. (n.d.). Antidepressant (−)-paroxetine and its chiral key intermediate. ResearchGate.

- Fabbiani, F., et al. (2014). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. Crystal Growth & Design, 14(8), 3895-3903.

- Yamgar, R., & Sawant, S. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(3), 329-335.

- Reddy, K. R., et al. (2009). Process for the preparation of paroxetine hydrochloride. Google Patents. (WO2009138999A2).

- Fijałkowski, Ł., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Pharmaceuticals, 14(3), 209.

- Dechant, K. L., & Clissold, S. P. (1991). The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor. Journal of Clinical Psychiatry, 52 Suppl, 14-25.

- Costello, F., et al. (2001). Process for the preparation of paroxetine. Google Patents. (WO2001029032A1).

- ATB (Automated Topology Builder). (n.d.). Paroxetine | C19H20FNO3 | MD Topology | NMR | X-Ray. ATB.

- National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem Compound Database. CID 43815.

Sources

- 1. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Paroxetine | C19H20FNO3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Stereoselectiveseparation of racemic trans-paroxol, N-methylparoxetine and paroxetine containing two chiral carbon centres by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 11. researchgate.net [researchgate.net]

- 12. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]

- 13. Chiral HPLC method for chiral purity determination of paroxetine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Identification and characterization of stoichiometric and nonstoichiometric hydrate forms of paroxetine HCl: reversible changes in crystal dimensions as a function of water absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ajrconline.org [ajrconline.org]

- 22. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]

An In-depth Technical Guide on the Biological Activity of ent-Paroxetine Hydrochloride

This guide provides a comprehensive technical overview of the biological activity of ent-Paroxetine Hydrochloride, designed for researchers, scientists, and professionals in drug development. We will explore the foundational principles of stereochemistry in pharmacology, detail the specific molecular interactions of paroxetine enantiomers, and provide validated experimental protocols for their characterization.

Introduction: The Critical Role of Chirality in Drug Action

In pharmacology, the three-dimensional structure of a molecule is paramount. Many drugs, including paroxetine, are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2] This is often likened to the relationship between a left and right hand. While chemically identical, enantiomers can exhibit vastly different pharmacodynamic and pharmacokinetic properties because biological targets like receptors and enzymes are themselves chiral.[1][2][3]

The active, therapeutically beneficial enantiomer is termed the eutomer , while the less active or inactive enantiomer is the distomer . Utilizing a pure enantiomer (an "enantiopure" drug) can offer significant advantages, including reduced dosage, enhanced receptor selectivity, and fewer side effects compared to a racemic mixture (a 50:50 mix of both enantiomers).[1][3]

Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a prime example of a chiral drug where stereochemistry dictates therapeutic effect.[1][4] It possesses two asymmetric centers, allowing for four possible stereoisomers.[2] The commercially available and therapeutically active form is the (-)-trans-(3S,4R) stereoisomer.[2] Its mirror image, the (+)-trans-(3R,4S) enantiomer, is referred to as ent-paroxetine. This guide focuses on the biological activity of this specific enantiomer.

Core Mechanism of Action: Stereoselective Inhibition of the Serotonin Transporter (SERT)

The therapeutic efficacy of paroxetine in treating major depressive disorder and other conditions is linked to its ability to block the neuronal reuptake of serotonin (5-hydroxytryptamine, 5-HT), thereby potentiating serotonergic activity in the central nervous system.[5][6] This action is mediated by high-affinity binding to the human serotonin transporter (SERT).[7][8]

Crucially, this binding is highly stereoselective. The (-)-trans enantiomer (the eutomer) is the therapeutically active form, exhibiting potent inhibition of SERT.[2] In contrast, its enantiomer, (+)-trans-paroxetine (ent-paroxetine), is significantly less active.[2] This difference in activity underscores the precise three-dimensional fit required for a ligand to bind effectively to the central binding site of the SERT protein.

Paroxetine is one of the most potent SSRIs, with the (-)-trans enantiomer binding to SERT with exceptionally high affinity, exhibiting a dissociation constant (Kᵢ) of less than 1 nM.[7] This high affinity is a result of specific interactions within the central binding site of the transporter, which stabilizes SERT in an outward-open conformation and competitively inhibits serotonin transport.[7][9][10] While specific binding data for ent-paroxetine is less commonly published due to its inactivity, the profound difference in therapeutic effect is a direct consequence of its vastly reduced affinity for SERT.

Comparative Binding Profile

The selectivity of an SSRI is determined by comparing its binding affinity for SERT against other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). The active (-)-paroxetine enantiomer is highly selective for SERT.[11] At higher doses (e.g., 40 mg/day), (-)-paroxetine can also exhibit significant NET inhibition.[8]

| Transporter | (-)-Paroxetine (Active Drug) Kᵢ | ent-(+)-Paroxetine (Inactive Enantiomer) |

| SERT (Serotonin) | ~0.72 nM | Significantly Higher / Inactive |

| NET (Norepinephrine) | ~440 nM | Presumed High / Inactive |

| DAT (Dopamine) | ~1900 nM | Presumed High / Inactive |

| Note: This table presents approximate values for the active enantiomer based on published data.[11] The activity of ent-paroxetine is inferred from its known therapeutic inactivity. |

Off-Target and Other Biological Activities

Beyond its primary action on SERT and NET, paroxetine interacts with other biological targets, which may contribute to its side-effect profile.

-

CYP2D6 Inhibition : Paroxetine is one of the most potent inhibitors of the cytochrome P450 enzyme CYP2D6 among all SSRIs. This can lead to significant drug-drug interactions by increasing the plasma concentrations of other drugs metabolized by this enzyme.

-

Muscarinic Receptor Blockade : It has some affinity for muscarinic acetylcholine receptors, which can cause anticholinergic side effects (e.g., dry mouth, constipation).

-

GRK2 Inhibition : Paroxetine has been identified as a modest inhibitor of G-protein-coupled receptor kinase 2 (GRK2), a target implicated in heart failure.[12] Other SSRIs have not shown this effect, making it a unique property of the paroxetine structure.[12]

The off-target activities of ent-paroxetine have not been extensively characterized, but given the stereoselectivity observed at the primary target (SERT), it is highly probable that its affinity for these off-targets is also significantly lower than that of the active enantiomer.

Experimental Characterization of ent-Paroxetine Activity

To empirically determine and validate the biological activity of ent-paroxetine, a series of in vitro assays are essential. The following section provides the rationale and a detailed protocol for a foundational experiment.

Logical Workflow for In Vitro Characterization

The process begins with assessing the compound's direct interaction with its primary target (SERT) and then moves to functional assays that measure its effect on transporter activity.

Protocol: SERT Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of ent-paroxetine for the human serotonin transporter (hSERT). It uses [³H]-Citalopram, a high-affinity radioligand for SERT, and membranes prepared from cells stably expressing hSERT.

Objective: To quantify the affinity of ent-paroxetine for hSERT by measuring its ability to displace [³H]-Citalopram.

Materials:

-

Test Compounds: ent-Paroxetine HCl, (-)-Paroxetine HCl (as a positive control).

-

Radioligand: [³H]-Citalopram.

-

Membranes: Cell membranes from HEK-293 cells stably expressing hSERT.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding control: Fluoxetine (10 µM).

-

96-well microplates and filter mats (GF/B).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation:

-

Prepare 10 mM stock solutions of ent-paroxetine and (-)-paroxetine in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 pM to 100 µM). This wide range is crucial to capture the full dose-response curve for the potent (-)-paroxetine and to confirm the inactivity of ent-paroxetine.

-

-

Assay Plate Setup (Total Volume = 200 µL):

-

Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Citalopram (final concentration ~1 nM) + 100 µL hSERT membranes.

-

Non-Specific Binding (NSB): 50 µL Fluoxetine (10 µM) + 50 µL [³H]-Citalopram + 100 µL hSERT membranes.

-

Test Compound: 50 µL of each dilution of ent-paroxetine or (-)-paroxetine + 50 µL [³H]-Citalopram + 100 µL hSERT membranes.

-

-

Incubation:

-

Incubate the plate at room temperature (~25°C) for 60 minutes to allow the binding reaction to reach equilibrium.

-

-

Harvesting:

-

Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter mat.

-

Add scintillation fluid to each filter spot.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the average CPM from the NSB wells from all other wells.

-

Generate Dose-Response Curve: Plot the percent inhibition of specific binding versus the logarithm of the test compound concentration.

-

Determine IC₅₀: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ (binding affinity constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Expected Outcome: The (-)-Paroxetine control should yield a low nanomolar or high picomolar Kᵢ value, confirming assay validity. In contrast, ent-paroxetine is expected to show little to no displacement of [³H]-Citalopram, resulting in a very high (micromolar or greater) or immeasurable Kᵢ value, thereby quantitatively demonstrating its biological inactivity at the primary therapeutic target.

Conclusion

The biological activity of paroxetine is fundamentally dictated by its stereochemistry. The therapeutically active (-)-trans enantiomer is a potent and selective serotonin reuptake inhibitor, which forms the basis of its clinical efficacy. Its mirror image, ent-(+)-paroxetine, exhibits a profoundly lower affinity for the serotonin transporter and is considered biologically inactive for the purposes of treating depression and anxiety disorders. This stark difference serves as a classic illustration of the importance of chirality in drug design and action. For researchers in drug development, understanding this stereoselectivity is crucial for interpreting structure-activity relationships and designing novel agents with improved efficacy and safety profiles.

References

- Blakely, R. D., & Bauman, A. L. (2000). Biogenic amine transporters: regulation in flux. Current opinion in neurobiology, 10(3), 328-336.

- Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. [Link]

- Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & therapeutics, 85(1), 11-28.

- Owens, M. J., Nemeroff, C. B. (2003). Neuropharmacology of paroxetine.

- PAXIL (paroxetine hydrochloride) Prescribing Information. (2007).

- Sanchez, C., & Hyttel, J. (1999). Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Cellular and Molecular Neurobiology, 19(4), 467-489.

- Slattum, P. W., & Johnson, J. A. (2001). The new antidepressant drugs.

- Thomas, D. R., Nelson, D. R., & Johnson, A. M. (1987). Biochemical effects of the antidepressant paroxetine, a specific 5-hydroxytryptamine uptake inhibitor. Psychopharmacology, 93(2), 193-200.

- de L. Packing, L., & Mooney, R. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Psychopharmacology Institute. [Link]

- Coleman, J. A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature structural & molecular biology, 25(2), 170-175. [Link]

- Singh, S. K., & DeLuca, R. D. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 43-51. [Link]

- Kulanthaivel, P., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e56420. [Link]

- K K, M., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Molecules, 26(15), 4477. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An overview of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropharmacology of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]

- 10. biorxiv.org [biorxiv.org]

- 11. usbio.net [usbio.net]

- 12. mdpi.com [mdpi.com]

A Deep Dive into the Stereopharmacology of Paroxetine: A Comparative Analysis of (-)-trans-Paroxetine and ent-(+)-trans-Paroxetine

Introduction

Paroxetine, a cornerstone in the treatment of major depressive disorder and various anxiety disorders, is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. As a chiral molecule with two stereogenic centers, paroxetine can exist as four distinct stereoisomers.[1][3] The commercially available and therapeutically utilized form is the enantiomerically pure (-)-trans-(3S,4R)-paroxetine.[1][3] This technical guide provides an in-depth comparative analysis of the pharmacology of (-)-trans-paroxetine and its enantiomer, (+)-trans-(3R,4S)-paroxetine (ent-paroxetine), designed for researchers, scientists, and drug development professionals. We will explore the critical role of stereochemistry in its mechanism of action, receptor engagement, and metabolic fate.

The Chemical Landscape: Structure and Synthesis

Paroxetine is a phenylpiperidine derivative characterized by a piperidine ring substituted at the 3 and 4 positions.[3] The therapeutic isomer, (-)-trans-(3S,4R)-paroxetine, and its enantiomer, ent-(+)-trans-paroxetine, are non-superimposable mirror images.

-

(-)-trans-(3S,4R)-Paroxetine: The clinically active enantiomer.

-

ent-(+)-trans-(3R,4S)-Paroxetine: The enantiomer of the active form, often referred to as the "inactive" isomer.[1]

The synthesis of enantiomerically pure paroxetine is a key consideration in its pharmaceutical production. Various synthetic strategies have been developed to achieve high enantiomeric excess, often employing chiral resolutions or asymmetric synthesis methodologies. These methods are crucial to ensure the final product is free from the less active enantiomer, which could potentially contribute to off-target effects or a less favorable therapeutic index. The synthesis of both enantiomers has been described, often starting from achiral precursors and utilizing stereoselective reactions to establish the desired stereochemistry at the C3 and C4 positions of the piperidine ring.

Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism of action of paroxetine is the potent and selective inhibition of the serotonin transporter (SERT), a membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2][4] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

(-)-trans-Paroxetine: The Active Conformation

(-)-trans-Paroxetine is one of the most potent SSRIs, exhibiting high affinity for the SERT.[4][5] Its binding to the transporter is competitive with serotonin and stabilizes the transporter in an outward-open conformation, effectively blocking the reuptake process.[6] This high-affinity binding is attributed to specific interactions between the functional groups of the paroxetine molecule and amino acid residues within the SERT binding pocket.

ent-(+)-trans-Paroxetine: The Less Active Counterpart

While direct, quantitative comparisons of the binding affinities of the two enantiomers are not extensively detailed in publicly available literature, ent-(+)-trans-paroxetine is consistently referred to as the "inactive enantiomer".[1] This suggests a significantly lower affinity for the serotonin transporter compared to the (-)-trans isomer. The precise three-dimensional arrangement of the substituents on the piperidine ring in (-)-trans-paroxetine is crucial for optimal interaction with the SERT binding site. The mirror-image configuration of ent-(+)-trans-paroxetine is presumed to result in a steric clash or a loss of key binding interactions, leading to a dramatic reduction in its ability to inhibit serotonin reuptake.

Receptor Binding Profile: Specificity and Off-Target Effects

A critical aspect of the pharmacological profile of any CNS-active drug is its receptor binding selectivity. High selectivity for the intended target minimizes off-target effects and improves the drug's tolerability.

(-)-trans-Paroxetine Receptor Selectivity

(-)-trans-Paroxetine is highly selective for the serotonin transporter. It has a significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7] Furthermore, it displays weak affinity for various other receptors, including muscarinic, alpha-1, alpha-2, beta-adrenergic, dopamine D2, 5-HT1-like, 5-HT2, and histamine (H1) receptors.[2] This high degree of selectivity contributes to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs), which interact with a broader range of receptors.

| Target | Binding Affinity (Ki) of (-)-trans-Paroxetine | Reference |

| Serotonin Transporter (SERT) | ~0.1 nM | [8] |

| Norepinephrine Transporter (NET) | ~150 nM | [7] |

| Dopamine Transporter (DAT) | ~300 nM | [7] |

Note: Ki values can vary between studies and experimental conditions.

ent-(+)-trans-Paroxetine Receptor Selectivity

Detailed receptor binding profiles for ent-(+)-trans-paroxetine are not widely published. However, given its designation as the "inactive" enantiomer, it is expected to have significantly lower affinity for the serotonin transporter. Its affinity for other neurotransmitter transporters and receptors is also presumed to be low, although comprehensive data is lacking. The absence of significant pharmacological activity from this enantiomer is a key justification for the development and use of enantiomerically pure (-)-trans-paroxetine.

Pharmacokinetics and Metabolism: The Role of CYP2D6

The absorption, distribution, metabolism, and excretion (ADME) properties of paroxetine are complex and exhibit stereoselectivity.

Metabolism of (-)-trans-Paroxetine

(-)-trans-Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6.[8][9] A key metabolic pathway is the demethylenation of the methylenedioxy group.[8] Importantly, the major metabolites of paroxetine are pharmacologically inactive.[10]

A crucial characteristic of (-)-trans-paroxetine is that it is not only a substrate but also a potent inhibitor of CYP2D6.[9][11] This leads to non-linear pharmacokinetics, where an increase in dose can result in a disproportionately larger increase in plasma concentration due to the saturation of its own metabolism. This also creates a potential for drug-drug interactions with other medications that are metabolized by CYP2D6.

Metabolism of ent-(+)-trans-Paroxetine

While specific studies on the metabolism of ent-(+)-trans-paroxetine are scarce, it is reasonable to assume that it is also a substrate for CYP2D6. However, the rate and extent of its metabolism, as well as its potential to inhibit the enzyme, may differ from that of the (-)-trans enantiomer. Stereoselectivity in drug metabolism is a common phenomenon, and differences in how the enantiomers orient within the active site of the metabolizing enzyme can lead to different metabolic profiles.

Experimental Protocols

Radioligand Binding Assay for SERT Affinity

This protocol is a standard method to determine the binding affinity of a compound for the serotonin transporter.

Objective: To determine the inhibitory constant (Ki) of (-)-trans-paroxetine and ent-(+)-trans-paroxetine for the serotonin transporter (SERT).

Materials:

-

Cell membranes prepared from cells expressing human SERT (e.g., HEK293 cells).

-

[³H]-Citalopram or [³H]-Paroxetine (radioligand).

-

Test compounds: (-)-trans-paroxetine and ent-(+)-trans-paroxetine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM fluoxetine).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (or buffer for total binding and non-specific control for non-specific binding).

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Serotonin Reuptake Inhibition

This protocol allows for the in vivo assessment of a compound's ability to increase extracellular serotonin levels, a direct consequence of SERT inhibition.

Objective: To measure the effect of (-)-trans-paroxetine and ent-(+)-trans-paroxetine on extracellular serotonin levels in a specific brain region (e.g., hippocampus or prefrontal cortex) of a conscious, freely moving animal (e.g., a rat).

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

Surgical instruments.

-

Test compounds: (-)-trans-paroxetine and ent-(+)-trans-paroxetine dissolved in a suitable vehicle.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) for serotonin analysis.

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.

-

Drug Administration: Administer the test compound (or vehicle control) via a systemic route (e.g., intraperitoneal injection).

-

Post-Dosing Collection: Continue collecting dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-dosing serotonin levels as a percentage of the baseline levels and compare the effects of the different enantiomers and the vehicle control.

Visualizing the Concepts

Stereochemistry of Paroxetine

Caption: The stereoisomers of paroxetine, highlighting the enantiomeric relationship between the active (-)-trans and ent-(+)-trans forms.

Mechanism of Action at the Serotonin Transporter

Caption: Simplified workflow illustrating the potent inhibition of SERT by (-)-trans-paroxetine and the lack of significant inhibition by ent-(+)-trans-paroxetine.

Conclusion

The therapeutic action of paroxetine is a clear demonstration of the principle of stereoselectivity in pharmacology. The (-)-trans-(3S,4R) enantiomer is a potent and selective serotonin reuptake inhibitor, and its specific three-dimensional structure is paramount for its high-affinity interaction with the serotonin transporter. In contrast, its mirror image, ent-(+)-trans-paroxetine, is considered pharmacologically inactive, highlighting the exquisite stereochemical requirements of the SERT binding site. For drug development professionals, the case of paroxetine underscores the importance of chiral synthesis and the evaluation of individual enantiomers to optimize therapeutic efficacy and minimize potential off-target effects. While the pharmacology of (-)-trans-paroxetine is well-characterized, further research to quantify the pharmacological profile of ent-(+)-trans-paroxetine would provide a more complete understanding of its stereochemical pharmacology.

References

- Kumar Vashistha, V., Sethi, S., Tyagi, I., & Das, D. K. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 419-433.

- Hancu, G., Uilăcan, A., & Blebea, N. M. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(20), 4789.

- Davis, A. A., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Scientific Reports, 6, 23689.

- Coleman, J. A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology, 25(2), 170–175.

- Slack, R. D., et al. (2019). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 29(18), 2606-2610.

- Dechant, T. M., & Clissold, S. P. (1991). Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness. Drugs, 41(2), 225-253.

- Holliday, S. M., & Plosker, G. L. (2001). Paroxetine: a review of its use in the management of anxiety disorders. Drugs, 61(15), 2261-2289.

- Bourin, M., Chue, P., & Guillon, Y. (2001). Paroxetine: a review. CNS Drug Reviews, 7(1), 25-47.

- Koyuncu, A., et al. (2019). Chronic paroxetine treatment: effects on other non-serotonergic neurotransmitter systems. Journal of Clinical Pharmacy and Therapeutics, 44(5), 657-662.

- Owens, M. J. (2003). Neuropharmacology of paroxetine.

- Sanchez, C., Reines, E. H., & Montgomery, S. A. (2014). A comparative review of escitalopram, paroxetine, and sertraline: are they all alike?. International Clinical Psychopharmacology, 29(3), 185-196.

- El Mansari, M., et al. (2007). Allosteric modulation of the effect of escitalopram, paroxetine and fluoxetine: in-vitro and in-vivo studies. International Journal of Neuropsychopharmacology, 10(1), 31-40.

- Hemrick-Luecke, S. K., et al. (1992). Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo. Neuropharmacology, 31(10), 997-1000.

- Crewe, H. K., et al. (1992). The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes. British Journal of Clinical Pharmacology, 34(3), 262-265.

- Segura, M., et al. (2003). Synthesis of the major metabolites of paroxetine. Bioorganic Chemistry, 31(4), 248-258.

- Amat, M., et al. (2000). Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- And (-)-Paroxetine. The Journal of Organic Chemistry, 65(11), 3448-3458.

- Vidal. (n.d.). Paroxétine : substance active à effet thérapeutique.

- Psychopharmacology Institute. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing.

- Nadgir, S. M., & Malviya, M. (2008). In vivo effect of antidepressants on [3H]paroxetine binding to serotonin transporters in rat brain. Neurochemical Research, 33(11), 2250-2256.

- Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.

- U.S. Food and Drug Administration. (n.d.). PAXIL (paroxetine hydrochloride) Label.

Sources

- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paroxétine : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. In vivo effect of antidepressants on [3H]paroxetine binding to serotonin transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of ent-Paroxetine Hydrochloride: A Novel G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Serotonin Reuptake

Paroxetine, widely known as a potent and selective serotonin reuptake inhibitor (SSRI), has been a cornerstone in the treatment of major depressive disorder and various anxiety disorders for decades.[1][2][3] Its therapeutic effects have been almost exclusively attributed to its modulation of the serotonin transporter (SERT).[2][4] However, recent discoveries have unveiled a compelling "off-target" mechanism: the direct inhibition of G protein-coupled receptor kinase 2 (GRK2).[5][6][7] This finding has catalyzed a paradigm shift, repositioning the paroxetine scaffold from a purely psychoactive agent to a promising therapeutic for a range of non-psychiatric conditions driven by GRK2 overactivity, including heart failure and osteoarthritis.[8][9][10]

This guide focuses on ent-paroxetine, the enantiomer of the commercially available (-)-trans-(3S,4R)-paroxetine. The exploration of a single enantiomer—a strategy known as "chiral switching"—is predicated on the principle that enantiomers can possess distinct pharmacological and pharmacokinetic profiles.[11][12][13] The core hypothesis is that ent-paroxetine may retain or even enhance the potent GRK2 inhibitory activity while potentially minimizing the SERT-mediated effects, thereby offering a refined therapeutic window for non-neurological diseases. This document provides a comprehensive overview of the mechanism, preclinical evidence, and potential therapeutic avenues for ent-paroxetine as a targeted GRK2 inhibitor.

The Central Role of GRK2 in Disease Pathophysiology

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and the target of approximately 35% of all FDA-approved drugs.[14] Their signaling is tightly regulated, and a key mechanism for signal termination is desensitization, a process orchestrated by G protein-coupled receptor kinases (GRKs).[14][15]

GRK2 is a ubiquitously expressed member of this kinase family. Under normal physiological conditions, it phosphorylates agonist-bound GPCRs, leading to the recruitment of β-arrestin and subsequent receptor internalization and signal dampening. However, in chronic disease states such as heart failure, hypertension, and inflammation, GRK2 expression and activity become pathologically elevated.[16][17] This sustained GRK2 overactivity leads to maladaptive desensitization of protective GPCRs, such as β-adrenergic receptors (βARs) in the heart, disrupting cellular homeostasis and driving disease progression.[5][16] Consequently, inhibiting GRK2 has emerged as a promising therapeutic strategy to restore beneficial GPCR signaling and reverse pathological remodeling.[15][16][18]

Mechanism of Action: ent-Paroxetine as a GRK2-Targeted Therapeutic